molecular formula C6H5F2NO2S B2771314 2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid CAS No. 2248379-50-0

2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B2771314
CAS No.: 2248379-50-0
M. Wt: 193.17
InChI Key: XSAKIKJJXGPCIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. This reaction typically requires specific reaction conditions, such as the presence of a base like sodium hydroxide (NaOH) or an acid catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Substitution reactions may involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation . The exact molecular targets and pathways depend on the specific derivative and its structure.

Comparison with Similar Compounds

2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid can be compared with other thiophene derivatives, such as 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes . These compounds share similar chemical structures but may differ in their biological activities and applications. For example, suprofen, a 2-substituted thiophene, is known for its anti-inflammatory properties, while articaine, a 2,3,4-trisubstituted thiophene, is used as a dental anesthetic . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications.

Properties

IUPAC Name

2-amino-5-(difluoromethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-4(8)3-1-2(6(10)11)5(9)12-3/h1,4H,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAKIKJJXGPCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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